molecular formula C29H26N2O2 B12498412 rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B12498412
M. Wt: 434.5 g/mol
InChI Key: SNOWSTWRZNRZRD-UHFFFAOYSA-N
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Description

2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d][1,3]oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of dichloromethane as a solvent and heating to specific temperatures to facilitate the formation of the oxazole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1-phenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1-phenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C29H26N2O2/c1-29(17-18-9-3-2-4-10-18,27-30-25-21-13-7-5-11-19(21)15-23(25)32-27)28-31-26-22-14-8-6-12-20(22)16-24(26)33-28/h2-14,23-26H,15-17H2,1H3

InChI Key

SNOWSTWRZNRZRD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Origin of Product

United States

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